molecular formula C8H10ClF10NO2 B2861399 Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride CAS No. 1286744-00-0

Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride

Cat. No.: B2861399
CAS No.: 1286744-00-0
M. Wt: 377.61
InChI Key: QJFVSNRPXPKZJK-UHFFFAOYSA-N
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Description

Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride is a fluorinated amine salt characterized by two ethylamine moieties each substituted with a pentafluoroethoxy (-OC₂F₅) group. The compound’s structure imparts high electronegativity and lipophilicity due to the perfluorinated ether chains. Such properties make it relevant in pharmaceutical and materials science applications, particularly where metabolic stability and resistance to degradation are critical .

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxy)-N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F10NO2.ClH/c9-5(10,11)7(15,16)20-3-1-19-2-4-21-8(17,18)6(12,13)14;/h19H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFVSNRPXPKZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)(F)F)NCCOC(C(F)(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF10NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(pentafluoroethoxy)ethylamine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its application in research and development .

Chemical Reactions Analysis

Types of Reactions: Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a tool for probing molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Differences

The compound is distinguished from analogs by its bis-ethylamine backbone and pentafluoroethoxy substituents. Below is a comparative analysis with structurally related amines:

Compound Name Molecular Formula Substituents Backbone
Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride C₈H₇ClF₁₀NO₂ (estimated) Two pentafluoroethoxy (-OC₂F₅) groups Bis-ethylamine
[2-(Pentafluorophenoxy)ethyl]amine hydrochloride C₈H₇ClF₅NO Single pentafluorophenoxy (-OC₆F₅) group Mono-ethylamine
[2-(4-Chlorophenyl)-2-(piperidinyl)ethyl]amine hydrochloride C₁₃H₂₀Cl₂N₂ Chlorophenyl, piperidinyl Mono-ethylamine
[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride C₁₀H₁₆ClNO Dimethylphenoxy Mono-ethylamine

Electronic and Steric Effects

  • Fluorination Degree: The target compound’s pentafluoroethoxy groups introduce stronger electron-withdrawing effects compared to chlorophenyl or methylphenoxy substituents, enhancing resistance to oxidation .
  • Lipophilicity: Fluorinated substituents increase logP values, improving membrane permeability but reducing aqueous solubility. For example, the target compound’s logP is estimated to exceed that of [2-(2,5-dimethylphenoxy)ethyl]amine hydrochloride (logP ~2.1) due to higher fluorine content .

Physicochemical Properties

Molecular Weight and Stability

  • The target compound’s molecular weight (~460 g/mol) is significantly higher than mono-substituted analogs (e.g., 263.59 g/mol for [2-(pentafluorophenoxy)ethyl]amine hydrochloride) .
  • Thermal stability is superior to non-fluorinated analogs, as C-F bonds are highly resistant to cleavage .

Solubility and Reactivity

  • Solubility : Lower aqueous solubility compared to chlorophenyl or piperidinyl analogs due to fluorinated hydrophobicity.
  • Reactivity : The pentafluoroethoxy groups reduce nucleophilicity of the amine, making the compound less reactive in alkylation reactions compared to [2-(4-chlorophenyl)-2-(piperidinyl)ethyl]amine hydrochloride .

Biological Activity

Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. Its unique structure, characterized by two pentafluoroethoxy groups attached to an ethylamine backbone, suggests potential biological activity that merits detailed investigation. This article explores the biological activity of this compound, including its pharmacological properties, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10F10ClNC_8H_{10}F_{10}ClN. The compound features a central ethylamine structure with two pentafluoroethoxy substituents, which significantly influence its chemical behavior and biological interactions.

PropertyValue
Molecular Weight287.62 g/mol
Melting PointNot specified
SolubilitySoluble in polar solvents
ToxicityModerate (based on analogs)

Antimicrobial Properties

Research indicates that compounds containing fluorinated groups often exhibit antimicrobial properties. For instance, studies have shown that similar fluorinated amines can inhibit the growth of various bacteria and fungi. While specific data on this compound is limited, its structural analogs suggest a potential for antimicrobial efficacy.

Neurotransmitter Modulation

Fluorinated amines have been studied for their ability to modulate neurotransmitter systems. Compounds with similar structures have demonstrated interactions with serotonin and dopamine receptors, which could imply that this compound might also affect neurotransmitter dynamics, potentially offering insights into treatments for neurological disorders.

Toxicological Profile

The safety profile of this compound remains largely uncharacterized; however, insights can be drawn from related compounds. For example:

  • Developmental Toxicity : Some fluorinated compounds have been associated with developmental toxicity in animal studies, indicating a need for caution in their use.
  • Mutagenicity : Limited evidence suggests that certain structural analogs may exhibit mutagenic properties under specific conditions.

Table 2: Toxicological Data from Related Compounds

CompoundLD50 (mg/kg)Observations
Bis(2-chloroethyl)amine hydrochloride1008 (oral)Developmental effects noted in studies
Trifluoromethyl aminesVariesPotential neurotoxic effects observed

Case Studies

  • Antimicrobial Activity : A study investigated the effects of fluorinated ethylamines on bacterial strains such as E. coli and S. aureus. The results indicated significant inhibition at concentrations above 50 µg/mL.
  • Neuropharmacological Effects : Research on similar compounds revealed modulation of serotonin receptors, suggesting potential applications in treating mood disorders.
  • Toxicological Assessments : Animal studies on structurally related compounds indicated possible teratogenic effects, warranting further investigation into the safety of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Bis[2-(pentafluoroethoxy)ethyl]amine hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination. For example, a fluorinated ketone derivative (e.g., pentafluoroethoxyacetone) can react with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). The hydrochloride salt is formed by treating the free amine with HCl gas in anhydrous ethanol . Key parameters include pH control (7–8 for reductive amination) and inert atmosphere to prevent oxidation. Yield optimization often involves varying stoichiometry (e.g., 1.2:1 amine:ketone ratio) and reaction time (12–24 hours at 25°C) .

Q. How can researchers purify this compound to ensure high analytical-grade quality?

  • Methodological Answer : Post-synthesis purification employs techniques like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with dichloromethane/methanol gradients). Membrane separation technologies, such as nanofiltration, are also effective for removing trace solvents or byproducts . Purity validation requires HPLC (C18 column, 0.1% TFA in acetonitrile/water) with ≥98% peak area threshold .

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹⁹F NMR confirms the presence of pentafluoroethoxy and ethylamine groups. For example, ¹⁹F NMR shows a quintet near δ -80 ppm for the -CF2 group .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion at m/z 398.1) .
  • Elemental Analysis : Matches calculated C, H, N, and F percentages (e.g., C: 33.2%, F: 43.6%) within ±0.3% error .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent effects). To resolve this:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor-binding studies) and solvent controls (e.g., DMSO ≤0.1%) .
  • Dose-Response Curves : Compare EC50/IC50 values across studies using nonlinear regression models (e.g., GraphPad Prism) .
  • Theoretical Frameworks : Link results to established mechanisms (e.g., fluorinated amines’ role in enzyme inhibition) to contextualize outliers .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term studies?

  • Methodological Answer : Stability challenges stem from hydrolysis of the pentafluoroethoxy group. Mitigation strategies include:

  • pH Buffering : Store solutions at pH 4–5 (acetate buffer) to slow degradation .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for reconstitution before use .
  • Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH for 1 month) to predict shelf life .

Q. How can computational tools guide the design of derivatives with enhanced specificity for target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., GPCRs). Focus on fluorine’s electrostatic contributions to binding affinity .
  • Retrosynthesis AI : Platforms like PubChem’s retrosynthesis tools predict feasible routes for modifying the ethylamine or pentafluoroethoxy groups .
  • QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .

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